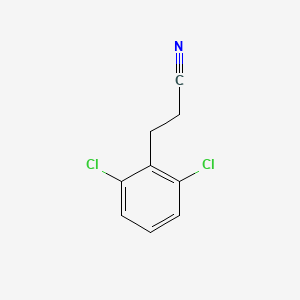![molecular formula C18H21N3O2S2 B2490635 (5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 303055-82-5](/img/structure/B2490635.png)
(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the condensation of various aldehydes with thiazolidinone precursors. For example, compounds similar to the one can be synthesized through the reaction of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with specific diamines, leading to thiazoloquinoxalines, which highlights the versatility of thiazolidinone chemistry in creating diverse structures (Mamedov et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a core thiazolidinone ring, which significantly influences the molecule's electronic and spatial configuration. Studies on similar molecules, such as 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, have used Hartree-Fock and Density Functional Theory methods to investigate the conformational stability and molecular geometry, providing insights into the electronic properties and potential reactivity pathways of these compounds (Taşal & Kumalar, 2010).
Chemical Reactions and Properties
Thiazolidinone derivatives are known for their reactivity towards various chemical reagents, offering a wide range of chemical transformations. The condensation reactions involving thiazolidinones, such as the synthesis of 5-arylidene derivatives, underscore the chemical versatility and reactivity of these compounds, enabling the development of molecules with tailored properties for specific applications (Horishny & Matiychuk, 2020).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. X-ray crystallography studies provide detailed insights into the molecular and crystal structure, which is essential for understanding the compound's behavior in different environments and its interaction with biological targets. For instance, the crystal structure analysis of arylidene-imidazolone derivatives offers valuable information on the compound's conformation and intermolecular interactions, contributing to the understanding of its physical properties (Żesławska et al., 2018).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, such as acidity/basicity, nucleophilicity, and electrophilicity, are influenced by their molecular structure. The presence of various functional groups within the molecule, such as the sulfanylidene moiety, significantly affects its reactivity and interactions with other molecules. Studies focusing on the synthesis and reactivity of these compounds help in elucidating their chemical behavior and potential as building blocks for more complex molecules (Horishny & Matiychuk, 2020).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
A study has synthesized derivatives similar to the specified compound, demonstrating potent inhibitory activity against various Gram-positive and Gram-negative bacteria. These compounds emerged as potential molecules for further development in antimicrobial applications (Reddy et al., 2010).
Antitumor Activity
Research into 5-ylidene derivatives of 1,3-thiazolidin-4-one, which includes compounds structurally related to the specified molecule, has revealed moderate antitumor activity against malignant tumor cells. The renal cancer cell lines UO31 and TK10 were particularly sensitive to these compounds (Horishny et al., 2020).
Solubility and Physicochemical Properties
A study on a compound similar to the specified chemical has investigated its solubility in various solvents and determined physicochemical properties relevant to its potential as an antifungal agent. This study highlights the importance of solubility characteristics in the development of pharmacological agents (Volkova et al., 2020).
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-13-3-5-14(6-4-13)11-15-17(23)21(18(24)25-15)12-16(22)20-9-7-19(2)8-10-20/h3-6,11H,7-10,12H2,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQFXKSEARRSON-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)
![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)
![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)

![6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2490563.png)

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)

![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)